Cas no 16794-13-1 (2-methylpropane-2-sulfonic acid)

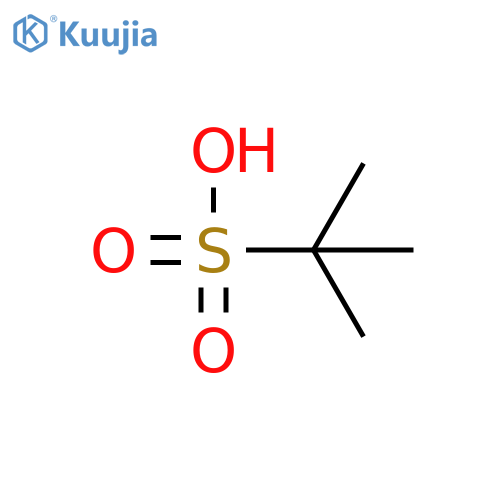

16794-13-1 structure

商品名:2-methylpropane-2-sulfonic acid

2-methylpropane-2-sulfonic acid 化学的及び物理的性質

名前と識別子

-

- 2-Propanesulfonic acid, 2-methyl-

- 2-methylpropane-2-sulfonic acid

- Q27466735

- 16794-13-1

- EN300-1576956

- CS-0529765

- DTXSID50328382

- 2-methyl-2-propanesulfonic acid

- SCHEMBL28624

-

- インチ: InChI=1S/C4H10O3S/c1-4(2,3)8(5,6)7/h1-3H3,(H,5,6,7)

- InChIKey: XCJGLBWDZKLQCY-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)S(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 138.0351

- どういたいしつりょう: 138.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 62.8Ų

じっけんとくせい

- ゆうかいてん: 113.0 °C

- PSA: 54.37

2-methylpropane-2-sulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1576956-10.0g |

2-methylpropane-2-sulfonic acid |

16794-13-1 | 95% | 10g |

$1778.0 | 2023-06-04 | |

| Enamine | EN300-1576956-2.5g |

2-methylpropane-2-sulfonic acid |

16794-13-1 | 95% | 2.5g |

$810.0 | 2023-06-04 | |

| Enamine | EN300-1576956-0.05g |

2-methylpropane-2-sulfonic acid |

16794-13-1 | 95% | 0.05g |

$76.0 | 2023-06-04 | |

| Enamine | EN300-1576956-5.0g |

2-methylpropane-2-sulfonic acid |

16794-13-1 | 95% | 5g |

$1199.0 | 2023-06-04 | |

| Enamine | EN300-1576956-0.5g |

2-methylpropane-2-sulfonic acid |

16794-13-1 | 95% | 0.5g |

$310.0 | 2023-06-04 | |

| 1PlusChem | 1P001Y6N-2.5g |

2-Propanesulfonic acid, 2-methyl- |

16794-13-1 | 95% | 2.5g |

$1063.00 | 2024-06-19 | |

| 1PlusChem | 1P001Y6N-1g |

2-Propanesulfonic acid, 2-methyl- |

16794-13-1 | 95% | 1g |

$574.00 | 2024-06-19 | |

| 1PlusChem | 1P001Y6N-500mg |

2-Propanesulfonic acid, 2-methyl- |

16794-13-1 | 95% | 500mg |

$445.00 | 2024-06-19 | |

| Enamine | EN300-1576956-0.1g |

2-methylpropane-2-sulfonic acid |

16794-13-1 | 95% | 0.1g |

$113.0 | 2023-06-04 | |

| Enamine | EN300-1576956-0.25g |

2-methylpropane-2-sulfonic acid |

16794-13-1 | 95% | 0.25g |

$162.0 | 2023-06-04 |

2-methylpropane-2-sulfonic acid 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

16794-13-1 (2-methylpropane-2-sulfonic acid) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量